molecular formula C5H2Br2FN B1422063 2,6-Dibromo-3-fluoropyridine CAS No. 41404-59-5

2,6-Dibromo-3-fluoropyridine

Cat. No.: B1422063
CAS No.: 41404-59-5
M. Wt: 254.88 g/mol
InChI Key: GOAOEPAQKOERAT-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluoropyridine (CAS 41404-59-5) is a high-value halogenated pyridine derivative of significant interest in chemical synthesis and materials science research . This compound, with the molecular formula C5H2Br2FN and a molecular weight of 254.88 g/mol, serves as a versatile and crucial building block for the preparation of more complex organic molecules . Its structure, featuring bromine and fluorine atoms at the 2, 6, and 3 positions of the pyridine ring, allows for selective and sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, making it an ideal precursor for synthesizing substituted pyridines . Researchers value this compound for its applications in medicinal chemistry for the creation of potential pharmaceutical candidates, and in materials science, particularly in the development of advanced liquid-crystal mixtures for electronic displays . Proper handling is essential. This product is labeled with the GHS signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It must be stored under an inert atmosphere at 2-8°C and often requires cold-chain transportation . This chemical is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOEPAQKOERAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680567
Record name 2,6-Dibromo-3-fluoropyridine
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Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41404-59-5
Record name 2,6-Dibromo-3-fluoropyridine
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Record name 2,6-Dibromo-3-fluoropyridine
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Record name 2,6-DIBROMO-3-FLUOROPYRIDINE
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Reactivity and Reaction Mechanisms of 2,6 Dibromo 3 Fluoropyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Influence of Electron-Withdrawing Groups on SNAr Reactivity

The reactivity of 2,6-dibromo-3-fluoropyridine in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack. The presence of three halogen atoms—two bromine and one fluorine—further enhances the ring's electrophilicity through their electron-withdrawing inductive effects.

While both bromine and fluorine are electron-withdrawing, the exceptional electronegativity of fluorine makes it a particularly strong activating group for SNAr reactions. In many cases, fluoroarenes are more reactive in SNAr than their chloro or bromo counterparts, a phenomenon often referred to as the "element effect." This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, rather than the subsequent elimination of the leaving group. The stability of the C-F bond is high, making fluoride (B91410) a poor leaving group compared to bromide. However, its ability to stabilize the intermediate kinetically favors the reaction.

In the case of this compound, the cumulative inductive effects of the two bromine atoms and the fluorine atom, in concert with the electron-withdrawing nature of the pyridine nitrogen, render the molecule highly activated for nucleophilic aromatic substitution.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its chemistry, determining the structure of the resulting products. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most activated towards nucleophilic attack. In this molecule, the C2 and C6 positions are occupied by bromine atoms, which are potential leaving groups.

The substituent at the 3-position plays a crucial role in directing the incoming nucleophile. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent can significantly influence whether the nucleophile attacks the C2 or C6 position. The regioselectivity is often a result of a combination of steric and electronic factors.

For this compound, the fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect makes the adjacent C2 and C4 positions more electrophilic. However, since C4 does not have a suitable leaving group, nucleophilic attack is directed to the C2 and C6 positions. The inductive effect of the 3-fluoro substituent will have a more pronounced activating effect on the adjacent C2 position compared to the more distant C6 position. Conversely, steric hindrance from the 3-fluoro group might disfavor attack at the C2 position.

Research on 3-substituted 2,6-dichloropyridines has indicated that bulky substituents at the 3-position tend to direct nucleophilic attack to the less sterically hindered C6 position researchgate.net. Conversely, smaller, electron-withdrawing groups can favor attack at the C2 position. Given that fluorine is a relatively small atom, electronic effects are likely to play a significant role. In a study involving the reaction of 2,6-dichloro-3-nitropyridine, the strong inductive effect of the nitro group directed the nucleophile to the C2 position stackexchange.com. By analogy, the strong inductive effect of the fluorine atom in this compound would be expected to favor nucleophilic attack at the C2 position.

However, in a patent describing the reaction of this compound with a secondary amine, the substitution is shown to occur at the C6 position, yielding a 6-amino-2-bromo-3-fluoropyridine derivative googleapis.com. This suggests that for certain nucleophiles and reaction conditions, attack at the less sterically hindered C6 position is favored.

Table 1: Regioselectivity in SNAr of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine researchgate.net
3-SubstituentMajor Product (Position of Substitution)Ratio (C6:C2)Controlling Factor
-COOHC21:9Electronic
-CONH2C21:9Electronic
-CNC69:1Steric/Electronic
-CF3C69:1Steric
-F (in this compound)C6 (inferred from patent data googleapis.com)Predominantly C6Likely Steric

Tandem Nucleophilic Aromatic Substitution Sequences

The presence of two good leaving groups (the bromine atoms at C2 and C6) on the activated pyridine ring of this compound allows for sequential or tandem nucleophilic aromatic substitution reactions. This enables the introduction of two different nucleophiles in a controlled manner, leading to the synthesis of unsymmetrically substituted pyridines.

The first substitution will occur regioselectively at either the C2 or C6 position, as discussed in the previous section. Once the first nucleophile has been introduced, the reactivity and regioselectivity of the second substitution are altered. The newly introduced substituent will exert its own electronic and steric effects on the remaining bromo-substituted carbon.

For instance, if the first substitution with a nucleophile (Nu1) occurs at the C6 position to form 2-bromo-3-fluoro-6-(nucleophil-1-yl)pyridine, the electronic nature of Nu1 will influence the subsequent reaction at the C2 position. If Nu1 is an electron-donating group, it will decrease the electrophilicity of the ring and may require more forcing conditions for the second substitution with a different nucleophile (Nu2). Conversely, an electron-withdrawing Nu1 would facilitate the second substitution.

This stepwise approach is a powerful tool for building molecular complexity. For example, a common strategy involves the reaction of a dihalopyridine with a first nucleophile under conditions that favor monosubstitution. The resulting monohalo-substituted pyridine can then be isolated and subjected to a second reaction with a different nucleophile. This has been demonstrated in the synthesis of 6-substituted 2-bromopyridine (B144113) compounds from 2,6-dibromopyridine (B144722) through a copper-catalyzed C-N coupling reaction, which can then be further functionalized researchgate.net. This methodology can be applied to this compound to access a wide range of 2,3,6-trisubstituted pyridines.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful transformation for the functionalization of aryl halides, and this compound is a suitable substrate for such reactions. This process typically involves the treatment of the halo-compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.

In this compound, there are two types of halogen atoms: bromine and fluorine. The rate of halogen-metal exchange is significantly faster for heavier halogens, following the trend I > Br > Cl >> F. Therefore, it is possible to achieve highly selective bromine-lithium exchange without affecting the carbon-fluorine bond.

When this compound is treated with one equivalent of an organolithium reagent, a selective exchange of one of the bromine atoms for a lithium atom will occur. The regioselectivity of this exchange (i.e., whether the C2-Br or C6-Br is exchanged) will be influenced by the directing effects of the substituents. The fluorine atom at C3 will increase the acidity of the proton at C4, but a halogen-metal exchange is generally much faster than deprotonation. The relative stability of the resulting lithiated intermediates can also play a role. Quantum mechanical calculations on 2,5-dibromopyridine (B19318) have suggested that halogen-metal exchange occurs preferentially at the C5 position, which can be rationalized by the shape and accessibility of the LUMO+2 orbital wuxibiology.com. In the case of this compound, the electronic environment is more complex, but selective exchange at one of the bromine positions is expected.

The resulting lithiated pyridine is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups. This two-step sequence of bromine-lithium exchange followed by electrophilic trapping is a versatile method for the synthesis of functionalized 3-fluoropyridines.

Reactions Involving Pyridyne Intermediates

Polyhalogenated pyridines can serve as precursors to pyridynes, which are highly reactive intermediates analogous to benzyne. Pyridynes are typically generated in situ by the action of a strong base on a dihalopyridine that has a hydrogen atom adjacent to one of the halogens. The mechanism involves deprotonation to form a pyridyl anion, followed by the elimination of a halide ion.

In the case of this compound, there are two hydrogen atoms at the C4 and C5 positions. Treatment with a very strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could potentially lead to the formation of a pyridyne. Deprotonation at C5, followed by the elimination of the bromide at C6, would generate 2-bromo-3-fluoro-5,6-pyridyne . Alternatively, deprotonation at C4 could lead to the formation of a pyridyne, although this is generally less favored.

Once formed, the pyridyne is a powerful electrophile and will rapidly react with any nucleophiles present in the reaction mixture, or undergo cycloaddition reactions. The regioselectivity of nucleophilic addition to an unsymmetrical pyridyne is influenced by the electronic effects of the substituents. For a substituted 3,4-pyridyne, it has been shown that electron-withdrawing groups can influence the distortion of the triple bond, thereby directing the regioselectivity of nucleophilic attack nih.gov. In the case of the potential 2-bromo-3-fluoro-5,6-pyridyne, the fluorine and bromine substituents would be expected to influence the regiochemistry of subsequent trapping reactions.

Reductive Transformations

Selective Debromination and Defluorination

Selective dehalogenation of polyhalogenated aromatic compounds is a useful synthetic transformation. The relative ease of reduction of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F. This trend is due to the decreasing bond dissociation energy of the C-X bond as the halogen atom becomes larger.

For this compound, this difference in bond strength allows for the selective reduction of the carbon-bromine bonds without affecting the much stronger carbon-fluorine bond. This selective debromination can be achieved using various reductive methods.

Catalytic hydrogenation is a common and effective method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate, or sodium hypophosphite) under neutral conditions can effectively remove bromine atoms from aromatic rings organic-chemistry.org. These conditions are typically mild enough to leave the C-F bond intact. By controlling the stoichiometry of the reducing agent and the reaction time, it may be possible to achieve selective mono-debromination to yield 2-bromo-5-fluoro-pyridine or 2-fluoro-6-bromopyridine, or complete debromination to give 3-fluoropyridine (B146971).

Table 2: General Conditions for Selective Reductive Debromination of Aryl Bromides organic-chemistry.org
Reducing SystemCatalystConditionsSelectivity
H2 gas10% Pd/CNeutral, room temperatureExcellent for Br over Cl, F, NO2, CN, COOH
Sodium hypophosphitePd/CAqueous or alcoholic solventGood for Br over Cl
Ammonium formatePd/CMethanol, refluxEffective for debromination
Mg in MeOHNoneMethanol, refluxCan reduce aryl bromides reddit.com

Defluorination, in contrast, is much more challenging due to the high strength of the C-F bond and typically requires much harsher reaction conditions, such as the use of highly reactive reducing agents like lithium aluminum hydride at elevated temperatures or dissolving metal reductions. Therefore, achieving selective debromination in the presence of fluorine in this compound is a highly feasible and synthetically useful transformation.

Dearomatization-Hydrogenation to Fluorinated Piperidines

The conversion of this compound to the corresponding fluorinated piperidine (B6355638) represents a significant synthetic transformation, offering access to highly functionalized saturated heterocyclic scaffolds. This process is achieved through a dearomatization-hydrogenation reaction, a powerful strategy for converting flat, aromatic systems into three-dimensional saturated rings. The reaction involves the reduction of the pyridine ring, a process that requires overcoming the inherent aromatic stability of the starting material.

The dearomatization of pyridine derivatives can be challenging due to the resonance energy of the aromatic ring and the potential for the nitrogen lone pair to poison the catalyst. However, the presence of halogen and fluorine substituents on the pyridine ring, as in this compound, influences the electronic properties of the ring and can impact the efficiency and outcome of the hydrogenation.

A significant advancement in the synthesis of fluorinated piperidines is the one-pot dearomatization-hydrogenation (DAH) process. This methodology has been shown to be highly effective for a range of fluorinated pyridines, yielding all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The reaction typically proceeds via a rhodium-catalyzed dearomatization event, followed by hydrogenation to saturate the ring. nih.gov While specific studies on this compound are not extensively detailed in publicly available literature, the general principles of this methodology can be applied.

The proposed mechanism for the rhodium-catalyzed DAH process involves the initial dearomatization of the fluoropyridine precursor, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov This one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates and allows for the direct synthesis of the desired saturated product.

Alternative approaches to the hydrogenation of substituted pyridines often employ heterogeneous catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C). These reactions are typically carried out under hydrogen pressure and can be influenced by the choice of solvent and reaction conditions. For instance, the catalytic hydrogenation of 2-bromo and 2-fluoro pyridines has been accomplished using PtO₂ under a hydrogen atmosphere.

The stereochemical outcome of the hydrogenation is a crucial aspect, with many methods aiming for high diastereoselectivity. The formation of cis-substituted piperidines is often favored in heterogeneous arene hydrogenation. The DAH process, in particular, has been demonstrated to produce all-cis-(multi)fluorinated piperidines. nih.gov

Detailed research findings on the dearomatization-hydrogenation of various fluorinated pyridines have been reported, providing insights into the scope and limitations of this transformation. The table below summarizes representative data for the hydrogenation of related fluoropyridine derivatives, illustrating the types of catalysts, conditions, and outcomes that are characteristic of these reactions. It is important to note that the specific conditions for this compound may vary, and optimization would be necessary to achieve high yields and selectivity.

SubstrateCatalystSolventPressure (bar)Temperature (°C)Time (h)ProductYield (%)
3-Fluoropyridine[Rh(COD)Cl]₂ / LTHF504024cis-3-Fluoropiperidine>95
3,5-Difluoropyridine[Rh(COD)Cl]₂ / LTHF504024cis,cis-3,5-Difluoropiperidine96
2-Fluoropyridine (B1216828)PtO₂Glacial Acetic Acid50RT62-Fluoropiperidine-
2-BromopyridinePtO₂Glacial Acetic Acid50RT62-Bromopiperidine-

L represents a chiral ligand used in asymmetric catalysis. Data for fluoropyridines is based on the DAH process, while data for 2-halo pyridines is from studies on catalytic hydrogenation with PtO₂. Yields for the latter were not specified in the cited literature.

The synthesis of fluorinated piperidines through dearomatization-hydrogenation is a rapidly developing area of research. The application of these methods to complex substrates like this compound holds significant potential for the creation of novel building blocks for the pharmaceutical and agrochemical industries. Further research is required to establish the optimal conditions and fully elucidate the reaction mechanism for this specific transformation.

Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 3 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-Dibromo-3-fluoropyridine, the key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring, H-4 and H-5. Due to the electron-withdrawing effects of the two bromine atoms and the fluorine atom, these signals are anticipated to appear in the downfield region of the spectrum compared to unsubstituted pyridine.

The signal for H-5 would likely appear further downfield than H-4 due to the deshielding influence of the adjacent bromine atom at C-6. The splitting patterns will be complex due to spin-spin coupling. H-5 is expected to be split by H-4 (a three-bond coupling, ³JHH) and by the fluorine at C-3 (a three-bond coupling, ³JHF), resulting in a doublet of doublets. Similarly, H-4 will be split by H-5 (³JHH) and by the fluorine at C-3 (a four-bond coupling, ⁴JHF), also likely yielding a doublet of doublets.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-4 7.4 - 7.8 dd ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 1-3 Hz
H-5 7.9 - 8.3 dd ³JHH ≈ 8-9 Hz, ³JHF ≈ 4-6 Hz

This table contains predicted data based on spectroscopic principles and data from similar compounds.

The ¹³C NMR spectrum of this compound should display five signals, one for each of the five unique carbon atoms in the pyridine ring. The chemical shifts are influenced by the attached halogens. The carbons directly bonded to bromine (C-2 and C-6) and fluorine (C-3) will be significantly affected.

A key feature of the spectrum will be the carbon-fluorine coupling. The signal for C-3 is expected to be a large doublet due to a strong one-bond coupling (¹JCF), which typically ranges from -240 to -260 Hz for fluorinated pyridines. rsc.org Other carbons will also exhibit smaller couplings to fluorine over two, three, or four bonds (²JCF, ³JCF, ⁴JCF). The signals for C-2 and C-6, being directly attached to bromine, are expected to be found at lower field strengths compared to unsubstituted pyridine.

Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling Constant (Hz)
C-2 ~142 ²JCF ≈ 20-30 Hz
C-3 ~155 ¹JCF ≈ 240-260 Hz
C-4 ~130 ²JCF ≈ 15-25 Hz
C-5 ~115 ³JCF ≈ 3-5 Hz
C-6 ~140 JCF ≈ 1-3 Hz

This table contains predicted data based on spectroscopic principles and data from similar compounds.

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. thermofisher.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be a doublet of doublets, arising from coupling to the vicinal H-5 proton (³JFH) and the more distant H-4 proton (⁴JFH). thermofisher.com The chemical shift would be referenced against a standard like CFCl₃.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-3 -120 to -140 dd ³JFH-5 ≈ 4-6 Hz, ⁴JFH-4 ≈ 1-3 Hz

This table contains predicted data based on spectroscopic principles and data from similar compounds.

While no selenium derivatives of this compound have been reported in the literature with corresponding ⁷⁷Se NMR data, this technique would be invaluable for characterizing such molecules. Organoselenium compounds are of growing interest for their potential biological activities. nih.govsemanticscholar.org ⁷⁷Se NMR spectroscopy is particularly useful due to its very large chemical shift range (~2000 ppm), which makes the selenium nucleus highly sensitive to its local electronic environment. Should a derivative be synthesized, for instance by substituting one of the bromine atoms with a selenium-containing moiety, ⁷⁷Se NMR would provide definitive evidence of the new C-Se bond formation and offer insights into the electronic structure of the product.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a compound. For this compound (C₅H₂Br₂FN), HRMS would be used to verify its specific elemental composition. uni.lu

A defining characteristic in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, [M]⁺•. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms will result in a distinctive triplet-like cluster of peaks for the molecular ion:

[M]⁺•: Containing two ⁷⁹Br isotopes.

[M+2]⁺•: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺•: Containing two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1, which is a clear signature for a dibrominated compound. HRMS would provide precise mass values for each of these isotopic peaks, confirming the presence of C₅, H₂, Br₂, F₁, and N₁.

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺• C₅H₂⁷⁹Br₂FN 252.8538
[M+2]⁺• C₅H₂⁷⁹Br⁸¹BrFN 254.8518
[M+4]⁺• C₅H₂⁸¹Br₂FN 256.8497

Calculated mass data based on the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a primary tool for both confirming the identity of this compound and assessing its purity. cdc.gov

Detailed Research Findings: In a typical GC-MS analysis, the compound is volatilized and separated from other components on a capillary column before entering the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules, most commonly through electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound, the mass spectrum is expected to exhibit several characteristic features:

Molecular Ion (M+) Peak: The molecular ion peak is anticipated to be prominent due to the stability of the aromatic pyridine ring. whitman.edu A key feature will be the isotopic pattern created by the two bromine atoms. The naturally occurring isotopes of bromine, 79Br and 81Br, exist in an approximate 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion: M+ (containing two 79Br atoms), M+2 (containing one 79Br and one 81Br atom), and M+4 (containing two 81Br atoms), with a relative intensity ratio of approximately 1:2:1.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. whitman.edu The primary fragmentation events for this compound would likely involve the sequential loss of the two bromine radicals, which are better leaving groups than fluorine. Subsequent fragmentation could involve the loss of a fluorine atom or the elimination of neutral molecules like hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation pathway for pyridines. researchgate.net

The table below outlines the predicted major fragments for this compound.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (mass/charge) Proposed Fragment Description
253/255/257 [C₅H₂⁷⁹Br₂FN]⁺ / [C₅H₂⁷⁹Br⁸¹BrFN]⁺ / [C₅H₂⁸¹Br₂FN]⁺ Molecular ion cluster (M⁺)
174/176 [C₅H₂BrFN]⁺ Loss of one bromine radical ([M-Br]⁺)
156/158 [C₅H₂BrF]⁺ Loss of Br and HCN from the ring
95 [C₅H₂FN]⁺ Loss of two bromine radicals ([M-2Br]⁺)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound would provide clear evidence for the presence of the aromatic ring and the carbon-halogen bonds.

Detailed Research Findings: The analysis of the IR spectrum is based on correlating absorption bands (measured in wavenumbers, cm⁻¹) to specific vibrational modes. For this compound, the key diagnostic regions in the spectrum are as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to produce weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com

Aromatic Ring Vibrations (C=C and C=N Stretching): The pyridine ring exhibits characteristic stretching vibrations that appear as a series of sharp, medium-to-strong bands in the 1400-1600 cm⁻¹ region. pressbooks.pubopenstax.org These absorptions confirm the aromatic nature of the heterocyclic core.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically found in the 1250-1000 cm⁻¹ region. The exact position depends on the substitution pattern of the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies and are expected in the 690-515 cm⁻¹ range. libretexts.org The presence of bands in this region would support the dibrominated structure of the molecule.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks arising from various bending and stretching vibrations. While difficult to assign individually, this pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. specac.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3030 Aromatic C-H Stretch Weak to Medium
1600 - 1400 Aromatic C=C and C=N Ring Stretch Medium to Strong, Multiple Bands
1250 - 1000 C-F Stretch Strong
900 - 675 Aromatic C-H Out-of-Plane Bend Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm molecular connectivity, X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in the solid state.

Detailed Research Findings: Although a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted based on studies of similar halogenated pyridines. nih.gov The crystal packing would be dominated by non-covalent interactions, particularly halogen bonding. mdpi.com

π–π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, would likely facilitate π–π stacking interactions. In this arrangement, the aromatic rings of adjacent molecules stack on top of each other in an offset fashion to minimize electrostatic repulsion and maximize attractive forces.

A crystallographic analysis would provide precise data on these interactions, including interatomic distances and angles, which are crucial for understanding the material's physical properties and for applications in crystal engineering. nih.gov

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Description Significance
Halogen Bonding (C-Br···N) An interaction between the electrophilic region of a bromine atom and the lone pair of a nitrogen atom on an adjacent molecule. A primary, strong directional force likely dictating the main structural motifs.
Halogen Bonding (C-Br···Br) An interaction between the electrophilic region of one bromine atom and the electronegative equatorial region of another. A secondary interaction that helps stabilize the crystal lattice.

Chromatographic Techniques for Analysis and Purity

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques. cdc.gov

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For halogenated pyridines, a reverse-phase HPLC (RP-HPLC) method is typically employed. ijsrst.com

Detailed Research Findings: In RP-HPLC, the compound is separated based on its partitioning between a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes and reproducible retention times. Detection is commonly achieved using a UV detector, as the aromatic ring possesses a strong chromophore. helixchrom.com By calibrating with a standard of known concentration, the method can be used to accurately determine the purity of a sample.

Table 4: Typical RP-HPLC Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at ~260 nm

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like this compound. It offers high resolution, allowing for the separation of closely related isomers and impurities. osha.gov

Detailed Research Findings: In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. For polyhalogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is effective. researchgate.net

The separated components are detected as they exit the column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it suitable for quantification and purity assessment. Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and positive identification of the analyte and any impurities. nih.gov

Table 5: Typical GC Parameters for Analysis of this compound

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280 °C (for FID) |

Applications and Advanced Research Directions Involving 2,6 Dibromo 3 Fluoropyridine

Medicinal Chemistry and Drug Discovery

2,6-Dibromo-3-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, provides multiple reactive sites for synthetic transformations. This allows for the strategic introduction of various functional groups, enabling the construction of complex molecular architectures with potential therapeutic applications.

Scaffold for the Synthesis of Biologically Active Molecules

The rigid pyridine core of this compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The differential reactivity of the halogen substituents allows for selective functionalization, making it a key starting material in the development of novel compounds.

One notable application is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. These compounds are of significant interest for the treatment of type 2 diabetes and obesity. In the synthesis of certain benzimidazole-based GLP-1 receptor agonists, this compound is used as a key intermediate to construct the substituted pyridine moiety of the final molecule googleapis.comgoogle.com.

Furthermore, this compound has been utilized in the development of inhibitors for essential cell cycle regulators and signaling pathways implicated in cancer. For instance, it is a starting material in the synthesis of heterocyclic compounds that act as Wee1 kinase inhibitors google.com. Wee1 is a crucial regulator of the G2-M cell cycle checkpoint, and its inhibition can lead to selective death of cancer cells. Additionally, this compound is employed in the synthesis of multi-cyclic compounds designed to inhibit Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are important targets in oncology google.com.

Synthesis of Pharmaceutical Intermediates

Due to its reactive nature, this compound is a significant intermediate in the multi-step synthesis of various pharmaceutical candidates. The bromine atoms can be readily displaced or transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.

In the synthesis of Wee1 inhibitors, this compound is reacted with isobutyronitrile (B166230) in the presence of a strong base to form a key intermediate, 2-(6-bromopyridin-2-yl)-2-cyanopropan-1-ylium google.com. This intermediate then undergoes further transformations to yield the final active molecule.

Similarly, in the preparation of GLP-1 receptor agonists, this compound is reacted with a benzimidazole (B57391) derivative under basic conditions to form a crucial bond that is central to the structure of the final therapeutic agent googleapis.com. The reaction conditions for these syntheses are summarized in the table below.

Target Molecule Class Reactants Reaction Conditions Intermediate/Product Reference
Wee1 InhibitorsThis compound, Isobutyronitrile, LiHMDSToluene, 0°C to room temperature, 18 hours2-(6-bromopyridin-2-yl)-2-cyanopropan-1-ylium google.com
GLP-1 Receptor AgonistsThis compound, Substituted BenzimidazolePotassium carbonate, N,N-dimethylformamide, 100°C, 16 hoursSubstituted (6-bromo-3-fluoropyridin-2-yl)benzimidazole googleapis.com
IRAK and FLT3 InhibitorsThis compound, other reactantsPalladium(II) acetate (B1210297), triphenylphosphine, potassium carbonate, 2,2-dimethylpropanoic acid, Toluene, 100°C, 16 hoursMulti-cyclic IRAK and FLT3 inhibiting compounds google.com

Development of Specific Therapeutic Agents (e.g., neurological, anti-cancer, anti-inflammatory agents)

The application of this compound has been most prominently documented in the development of anti-cancer agents. As previously mentioned, its role as a precursor in the synthesis of Wee1, IRAK, and FLT3 inhibitors highlights its importance in oncology research google.comgoogle.com. These kinase inhibitors are at the forefront of targeted cancer therapy, and the availability of versatile building blocks like this compound is crucial for the discovery of new and more effective treatments. The general scheme for the use of this compound in the synthesis of Wee1 inhibitors is depicted below google.com.

Reaction Scheme for a Wee1 Inhibitor Intermediate

While some GLP-1 receptor agonists, synthesized using this compound, are being investigated for their potential neuroprotective effects in diseases like Alzheimer's, the primary therapeutic indication remains in metabolic disorders googleapis.com. There is currently a lack of specific research literature detailing the direct application of this compound in the development of agents primarily targeting neurological or anti-inflammatory conditions.

Radiopharmaceutical Synthesis and PET Tracers

Currently, there is no available scientific literature that specifically describes the use of this compound in the synthesis of radiopharmaceuticals or as a precursor for Positron Emission Tomography (PET) tracers.

Fragment-Based Drug Discovery

There is no available research that indicates the use of this compound as a fragment in fragment-based drug discovery (FBDD) campaigns.

Agrochemical Research and Development

While halogenated pyridines are a class of compounds with known applications in the agrochemical industry, there is no specific information in the current scientific literature detailing the use of this compound in the research and development of new pesticides, herbicides, or fungicides.

Precursors for Herbicides

While specific, commercialized herbicides directly synthesized from this compound are not extensively documented in publicly available research, the broader class of fluorinated pyridines plays a crucial role in the agrochemical industry. The trifluoromethyl pyridine moiety, in particular, is a well-established component in numerous herbicides. nih.govresearchgate.net The synthetic pathways to these complex molecules often involve halogenated pyridine intermediates. The presence of bromine and fluorine atoms in this compound offers multiple reaction sites for chemists to introduce other functional groups, making it a valuable precursor for the synthesis of novel herbicidal compounds. Research in this area focuses on creating molecules that exhibit high efficacy against target weeds while maintaining selectivity for crops.

Intermediates for Pesticides and Crop Protection Agents

Similar to its role in herbicide development, this compound serves as a versatile intermediate in the synthesis of pesticides and other crop protection agents. The pyridine ring is a common scaffold in many biologically active molecules, and the introduction of fluorine and bromine can significantly influence a compound's efficacy, metabolic stability, and mode of action. nih.govresearchgate.net The development of new pesticides is driven by the need to overcome resistance in target pests and to meet increasingly stringent environmental regulations. nih.gov The strategic use of halogenated intermediates like this compound allows for the systematic modification of molecular structures to optimize these properties.

Agrochemical Application Areas for Fluorinated Pyridines Key Structural Features Significance
HerbicidesTrifluoromethyl groupEnhanced efficacy and crop selectivity
InsecticidesPyridine ring scaffoldBroad-spectrum activity against various pests
FungicidesHalogen substitutionsImproved metabolic stability and potency
NematicidesFluorinated side chainsTargeted action against nematodes

Materials Science

The unique electronic and structural properties of this compound make it a valuable component in the field of materials science, with applications in organic electronics, specialty polymers, catalysis, and dye synthesis.

Components for Organic Electronic Materials (e.g., Organic Semiconductors)

While direct applications of this compound in organic semiconductors are not widely reported, closely related dibrominated pyridine derivatives are utilized in the synthesis of electron-transporting organic semiconductors. For instance, 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile serves as a key intermediate in the creation of complex aromatic systems for organic electronics. researchgate.net These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nih.govsemanticscholar.org The incorporation of fluorinated pyridine units can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

Precursors for Specialty Polymers and Coatings

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common approach, it can serve as a precursor to monomers used in the synthesis of specialty polymers and coatings. researchgate.netacademie-sciences.fr The bromine atoms can be replaced through various cross-coupling reactions to introduce polymerizable functionalities. The resulting fluorinated polymers could find applications in demanding environments where durability and specific surface properties are required.

Ligands for Metal Complexes in Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and are widely used in catalysis. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents. The electron-withdrawing nature of the fluorine and bromine atoms in this compound can modulate the electron density on the nitrogen atom, thereby influencing the properties of the resulting metal complexes. researchgate.net These complexes can be designed to catalyze a variety of organic transformations, with potential applications in fine chemical synthesis and industrial processes.

Role in Halogen Bond Interactions in Supramolecular Chemistry

The presence of two bromine atoms and a fluorine atom on the pyridine ring of this compound provides a rich platform for investigating and utilizing halogen bonding in supramolecular chemistry. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength and directionality of these bonds make them powerful tools for the controlled assembly of molecules in the solid state, a field known as crystal engineering.

While direct studies on the supramolecular assemblies of this compound are not extensively documented in publicly available research, the principles of halogen bonding in polyhalogenated aromatic compounds offer a strong basis for its potential applications. The bromine atoms in this compound are expected to be potent halogen bond donors, capable of forming robust interactions with a variety of halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen would further enhance the electrophilic character of the bromine atoms, thereby strengthening these interactions.

In the context of supramolecular chemistry, this compound could be employed to construct:

Co-crystals: By combining it with complementary molecules that act as halogen bond acceptors, it is possible to form highly ordered co-crystalline structures with tailored properties.

Liquid Crystals: The directionality of halogen bonds can be exploited to induce self-assembly into liquid crystalline phases.

Functional Materials: The incorporation of this compound into larger supramolecular structures could lead to materials with interesting optical, electronic, or porous properties.

The interplay between the different halogen atoms (bromine and fluorine) and the nitrogen atom of the pyridine ring offers a complex and tunable system for designing intricate supramolecular architectures.

Catalysis Research

The reactivity of the carbon-bromine bonds in this compound makes it a valuable substrate and precursor in the field of catalysis, particularly in metal-catalyzed cross-coupling reactions and the synthesis of novel ligands.

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine substituent and the pyridine nitrogen, can potentially allow for selective functionalization.

Key metal-catalyzed reactions where this compound can be utilized include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent. This is a powerful method for synthesizing substituted fluorinated bipyridines and other complex aromatic structures.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, providing access to alkynyl-substituted fluoropyridines. These products are valuable intermediates in organic synthesis and materials science.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with an amine. This is a crucial method for the synthesis of aminopyridine derivatives, which are prevalent in medicinal chemistry.

The presence of the fluorine atom can influence the reaction kinetics and regioselectivity of these coupling reactions, offering opportunities for the development of novel synthetic methodologies.

Metal-Catalyzed ReactionReagentBond FormedPotential Product Class
Suzuki-Miyaura CouplingOrganoboron ReagentC-CSubstituted Fluorobipyridines
Sonogashira CouplingTerminal AlkyneC-C (sp)Alkynyl-substituted Fluoropyridines
Buchwald-Hartwig AminationAmineC-NAminofluoropyridines

The structure of this compound makes it an attractive starting material for the synthesis of novel pyridine-based ligands. The bromine atoms can be readily displaced or transformed through various chemical reactions to introduce coordinating functionalities. These ligands can then be used to create transition metal complexes for applications in both homogeneous and heterogeneous catalysis.

One significant application is in the synthesis of bipyridine ligands . By performing a homocoupling reaction of this compound, or a cross-coupling with other pyridine derivatives, novel fluorinated bipyridine ligands can be prepared. These ligands are of great interest in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The electronic properties of these complexes, and consequently their catalytic activity, can be fine-tuned by the presence of the fluorine substituent.

Furthermore, the bromine atoms can be substituted with other donor groups, such as phosphines or amines, to create pincer-type ligands or other multidentate ligand architectures. These tailored ligands can then be used to develop highly active and selective catalysts for a variety of organic transformations. The development of new ligands is a cornerstone of catalysis research, and this compound offers a versatile platform for the design and synthesis of innovative ligand systems.

Theoretical and Computational Studies of 2,6 Dibromo 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2,6-dibromo-3-fluoropyridine. These calculations can provide valuable insights into the molecule's geometry, orbital energies, and the distribution of electron density.

A full geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the first step. This would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. It is anticipated that the pyridine (B92270) ring will remain largely planar, with the substituents causing minor distortions.

The calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

An electrostatic potential (ESP) map would visually represent the electron density distribution. In this compound, regions of negative potential (red) are expected around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The areas around the hydrogen atoms and, to a lesser extent, the bromine atoms would exhibit positive potential (blue), indicating regions susceptible to nucleophilic interaction.

Table 1: Predicted Quantum Chemical Parameters for this compound

ParameterPredicted Value/CharacteristicSignificance
Optimized GeometryPlanar pyridine ring with minor distortionsProvides the most stable 3D structure
HOMO EnergyLowered compared to pyridineIndicates reduced electron-donating ability
LUMO EnergyLowered compared to pyridineIndicates enhanced electron-accepting ability
HOMO-LUMO GapRelatively largeSuggests good kinetic stability
Dipole MomentNon-zero, significant magnitudeIndicates a polar molecule
Electrostatic PotentialNegative potential near nitrogen, positive near hydrogensHighlights regions of electrophilic and nucleophilic character

Prediction of Reactivity and Regioselectivity

Computational methods can predict the most likely sites for chemical reactions on the this compound ring system. Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can quantify the reactivity of each atom in the molecule towards nucleophilic, electrophilic, and radical attack.

For nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyridines, calculations can help determine the most susceptible position for attack. The presence of two bromine atoms at the 2- and 6-positions and a fluorine atom at the 3-position makes the regioselectivity of such reactions a key question. Computational analysis of the activation barriers for nucleophilic attack at each of the halogenated carbon atoms would reveal the most kinetically favored pathway. It is generally observed that positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 and C6 positions bearing bromine atoms would be the predicted primary sites for substitution.

For electrophilic attack, the calculations would likely confirm the nitrogen atom as the most nucleophilic center. In terms of electrophilic aromatic substitution on the carbon framework, the calculations would likely show high activation barriers due to the deactivating effect of the nitrogen and halogen substituents.

Mechanistic Investigations using Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, mechanistic investigations would likely focus on nucleophilic substitution reactions. By modeling the reaction pathway, transition states can be located and their energies calculated. This information provides the activation energy, which is directly related to the reaction rate.

For an SNAr reaction, the mechanism typically proceeds through a two-step process involving the formation of a Meisenheimer complex. Computational modeling can confirm the existence and stability of this intermediate. The energy profile of the entire reaction, from reactants to products through the transition state(s), can be mapped out. This allows for a detailed understanding of the factors controlling the reaction, such as the nature of the nucleophile, the leaving group, and solvent effects.

For instance, a computational study could compare the activation energies for the displacement of a bromide ion from the C2/C6 position versus the displacement of a fluoride (B91410) ion from the C3 position. Such a study would likely show a lower activation barrier for bromide displacement, as bromide is generally a better leaving group than fluoride in SNAr reactions on heterocyclic systems.

Molecular Dynamics Simulations in Complex Systems

While quantum chemical calculations are typically performed on isolated molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in more complex environments, such as in a specific solvent or interacting with a biological macromolecule.

MD simulations treat atoms and bonds as classical particles and springs, allowing for the simulation of the dynamic behavior of the system over time. An MD simulation of this compound in a box of water molecules, for example, could reveal information about its solvation structure, including the formation and dynamics of hydrogen bonds between the pyridine nitrogen and water.

If this compound were being investigated as a potential ligand for a protein, MD simulations could be used to study its binding mode and stability within the protein's active site. These simulations can provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and binding affinity.

Environmental and Sustainability Considerations

Degradation Pathways of Halogenated Pyridines

The environmental persistence and degradation of halogenated pyridines are influenced by the nature and position of the halogen substituents on the pyridine (B92270) ring. While specific degradation pathways for 2,6-Dibromo-3-fluoropyridine are not extensively documented, insights can be drawn from studies on related brominated and fluorinated aromatic compounds. The degradation of these compounds in the environment is primarily governed by microbial and photochemical processes.

Microbial degradation is a key mechanism for the breakdown of many organic pollutants. researchgate.net Bacteria capable of utilizing pyridine and its derivatives as a sole source of carbon and nitrogen have been isolated from various environments. nih.gov The degradation of brominated organic compounds, such as brominated flame retardants, has been shown to proceed via microbial action, often involving a dehalogenation step. mdpi.comnih.gov For instance, aerobic bacterial consortia have been found to completely debrominate certain brominated compounds. nih.gov It is plausible that microbial consortia in soil and water could initiate the degradation of this compound through enzymatic cleavage of the carbon-bromine bonds. The degradation of fluorinated pyridines by microorganisms has also been reported, although the high strength of the carbon-fluorine bond can make this process more challenging. researchgate.net

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate for many halogenated aromatic compounds. The photodegradation of brominated flame retardants has been observed to proceed via reductive debromination upon exposure to simulated sunlight. e3s-conferences.org Similarly, the photolysis of fluorinated pesticides can lead to the transformation of the parent compound, sometimes involving the cleavage of the carbon-fluorine bond. acs.org The presence of both bromine and fluorine atoms on the pyridine ring of this compound suggests that it may be susceptible to photodegradation, potentially leading to the sequential loss of its halogen substituents.

The following table summarizes potential degradation mechanisms for halogenated pyridines based on existing research on related compounds.

Degradation TypePotential MechanismKey Factors
Microbial Degradation Enzymatic dehalogenation (debromination and defluorination)Presence of specific microbial consortia, aerobic/anaerobic conditions, nutrient availability
Photodegradation Photolytic cleavage of C-Br and C-F bondsWavelength and intensity of light, presence of photosensitizers

Development of Greener Synthetic Routes and Processes

In line with the principles of green chemistry, significant research efforts are being directed towards developing more sustainable and environmentally benign methods for the synthesis of pyridines and their derivatives. ijarsct.co.inrasayanjournal.co.inwikipedia.org These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising area is the development of novel catalytic systems. For instance, iron-catalyzed cyclization reactions have been shown to be effective for the synthesis of substituted pyridines, offering a more environmentally friendly alternative to traditional catalysts. rsc.org For the halogenation steps, sustainable approaches are also being explored, such as palladium-catalyzed C-H halogenation which can offer high selectivity and reduce the need for pre-functionalized starting materials. nih.gov The use of less hazardous halogenating agents is another key aspect of greener synthesis. rsc.org

The application of innovative process technologies, such as flow chemistry and microwave-assisted synthesis, is also gaining traction. Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions like halogenations, and the potential for process intensification and automation. amt.uknih.govresearchgate.netuc.ptnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. ijarsct.co.in

The table below outlines some key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Greener Catalysts Employing earth-abundant metal catalysts (e.g., iron) to replace more toxic or precious metals. rsc.org
Alternative Reaction Conditions Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. ijarsct.co.in Adopting solvent-free or aqueous reaction conditions to minimize the use of volatile organic compounds. ijarsct.co.in
Process Intensification Implementing flow chemistry to improve reaction control, enhance safety, and facilitate scalability. amt.uknih.gov
Safer Reagents Replacing hazardous halogenating agents with safer alternatives. rsc.orgresearchgate.netacs.orgnih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, such as through C-H functionalization. nih.govacs.orgnih.govresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact from production through to its end-of-life.

Q & A

Q. What are the common synthetic routes for 2,6-Dibromo-3-fluoropyridine, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation and fluorination of pyridine precursors. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 2,6-dihalopyridine derivatives and fluorine sources under inert conditions. Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligands like Xantphos improves regioselectivity for bromine substitution .
  • Base optimization : Cs₂CO₃ enhances deprotonation in nucleophilic aromatic substitution (SNAr) reactions .
  • Temperature control : Reactions at 80–100°C minimize side products like dehalogenated byproducts .
    Yields range from 60–80%, with purity confirmed via ¹H/¹³C NMR and HRMS .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes fluorine coupling (e.g., JF-H = 8–10 Hz) and bromine-induced deshielding. For example, aromatic protons appear as doublets of doublets (dd) near δ 6.7–8.0 ppm .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving halogen positioning and intermolecular interactions (e.g., C–Br···π contacts) .
  • Mass spectrometry : HRMS (ESI) confirms molecular ions ([M+H]⁺) with isotopic patterns matching Br/F ratios .

Q. What are the key reactivity patterns of this compound in substitution reactions?

Bromine atoms at the 2- and 6-positions are highly reactive in SNAr and cross-coupling:

  • Suzuki-Miyaura coupling : Boronic acids replace bromine under Pd catalysis, enabling aryl/heteroaryl diversification .
  • Amination : Primary/secondary amines substitute bromine selectively at the 6-position under microwave-assisted conditions .
    Fluorine at the 3-position remains inert under mild conditions but can participate in directed ortho-metalation at low temperatures (-78°C) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data for this compound derivatives be resolved?

Discrepancies often arise from dynamic effects (e.g., lattice vibrations) or solvent inclusion in crystallography vs. gas-phase DFT calculations. Strategies include:

  • Mercury CSD analysis : Compare packing motifs and void spaces in crystal structures to identify solvent interactions .
  • DFT-D3 corrections : Incorporate dispersion forces in computational models to better match experimental bond lengths .
  • Temperature-dependent XRD : Collect data at 100 K to reduce thermal motion artifacts .

Q. What methodologies optimize regioselectivity in dihalogenated pyridine systems during sequential functionalization?

  • Protecting group strategies : Temporarily block the 3-fluoro group with TMSCl to direct bromine substitution at the 2- and 6-positions .
  • Ligand-controlled catalysis : Bulky ligands (e.g., XPhos) favor mono-substitution, while electron-deficient ligands promote di-substitution .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products (e.g., 6-substitution), while higher temperatures (120°C) drive thermodynamic outcomes .

Q. How can diastereomer formation in this compound-derived complexes be analyzed and mitigated?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configurations for metal complexes (e.g., Ir(III) cyclometalated derivatives) .
  • Steric tuning : Introduce ortho-substituents on ancillary ligands to disfavor competing diastereomeric pathways .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Polymorphism : Screen solvents (e.g., EtOAc/hexane) and cooling rates to isolate stable polymorphs .
  • Twinned crystals : Use SHELXL’s TWIN command to refine twinned data and resolve overlapping reflections .
  • Low solubility : Co-crystallize with solubilizing agents (e.g., crown ethers) or use diffusion methods in NMR tubes .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions for this compound Derivatives

Reaction TypeCatalyst/BaseTemp (°C)Yield (%)Key Reference
AminationPd(OAc)₂/Cs₂CO₃10066
Suzuki CouplingPd(PPh₃)₄/K₂CO₃8072
FluorinationKF/18-crown-612058

Q. Table 2. Key NMR Shifts for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C2-Br-123.8 (d, J = 18.0 Hz)
C3-F-145.9 (d, J = 253.7 Hz)
C4-H7.27 (dd)117.7

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-fluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.